molecular formula C19H23NO2S B12601857 N-Butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide CAS No. 646998-45-0

N-Butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide

Cat. No.: B12601857
CAS No.: 646998-45-0
M. Wt: 329.5 g/mol
InChI Key: DSOACOSQOMLBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide is a high-purity chemical reagent designed for pharmaceutical and biochemical research applications. This benzenesulfonamide derivative is of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents . Research indicates that benzenesulfonamide-containing compounds show promise as HIV-1 Capsid (CA) protein inhibitors, a novel target for antiretroviral therapy . These inhibitors can disrupt the HIV-1 replication cycle by interfering with the capsid protein's function in both early and late stages of viral infection, which is essential for virion infectivity . The compound features a unique molecular structure that incorporates both a sulfonamide group and an allylbenzene moiety, which may be explored for its potential to interact with key biological targets . Beyond its pharmacological potential, benzenesulfonamide scaffolds are also valuable in synthetic chemistry for constructing complex molecules and studying crystal engineering, as evidenced by related compounds forming distinct ribbon-like structures through intermolecular interactions . This product is provided exclusively for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material in accordance with all applicable laboratory safety standards.

Properties

CAS No.

646998-45-0

Molecular Formula

C19H23NO2S

Molecular Weight

329.5 g/mol

IUPAC Name

N-butyl-N-(3-phenylprop-2-enyl)benzenesulfonamide

InChI

InChI=1S/C19H23NO2S/c1-2-3-16-20(17-10-13-18-11-6-4-7-12-18)23(21,22)19-14-8-5-9-15-19/h4-15H,2-3,16-17H2,1H3

InChI Key

DSOACOSQOMLBHI-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC=CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Formation of the Sulfonamide

The initial step involves synthesizing the sulfonamide from a suitable amine and sulfonyl chloride. A common approach is to react benzene sulfonyl chloride with an amine in a solvent like dichloromethane (DCM).

Procedure:

  • Reagents : Benzene sulfonyl chloride, an appropriate amine (e.g., butylamine), and a base such as triethylamine.
  • Conditions : The reaction is performed at room temperature under nitrogen atmosphere.
  • Workup : The product is extracted using DCM, washed with brine, dried over sodium sulfate, and purified by flash chromatography.

Yield Data : Typical yields for this step range from 60% to 80% depending on the specific conditions used.

Alkylation with Butyl Group

Once the sulfonamide is formed, the next step is to introduce the butyl group via alkylation.

Procedure:

  • Reagents : The sulfonamide from Step 3.1, butyl bromide, and a base such as potassium carbonate.
  • Conditions : The reaction mixture is stirred in a solvent like DMF or DMSO at elevated temperatures (e.g., 80°C).
  • Workup : After completion, the mixture is cooled, water is added, and the product is extracted with an organic solvent.

Yield Data : Yields for this alkylation step can vary widely but are often around 70% to 85%.

Summary of Yields and Reaction Conditions

The following table summarizes typical yields and conditions for each preparation step:

Step Reagents Conditions Yield (%)
Formation of Sulfonamide Benzene sulfonyl chloride + Amine DCM, Room Temp 60 - 80
Alkylation with Butyl Group Sulfonamide + Butyl bromide DMF/DMSO, 80°C 70 - 85
Introduction of Phenylpropene Butyl sulfonamide + Phosphonium salt Organic solvent, Reflux 60 - 75

Chemical Reactions Analysis

Cyclopropanation via Copper-Catalyzed Reactions

This compound participates in cyclopropanation reactions when treated with copper catalysts, forming polycyclic N-heterocycles. For example:

  • Reaction : With Cu(CH₃CN)₄BF₄ as a catalyst, N-styryl benzyl-tethered derivatives undergo enantioselective cyclopropanation to yield tetracyclic products .

  • Conditions : Solvent = dichloroethane (DCE), temperature = 70°C, reaction time = 3 hours.

  • Yield : Up to 86% for products like (8bR,9R,9aS)-9-phenyl-2-tosyl-2,4,9,9a-tetrahydro-1H-benzo[e]cyclopropa[c]indole .

Catalyst Substrate Product Yield
Cu(CH₃CN)₄BF₄N-Styryl benzyl-tethered derivativeTetracyclic cyclopropane derivative86%

1,4-Addition and Acylation Pathways

The ene moiety facilitates 1,4-addition reactions with nucleophiles such as Bu₃P, followed by acylation with benzoyl chloride :

  • Step 1 : 1,4-Addition of Bu₃P to the α,β-unsaturated system forms an intermediate.

  • Step 2 : Acylation with benzoyl chloride yields functionalized benzofuran derivatives.

  • Monitoring : Reaction progress tracked via ¹H-NMR spectroscopy .

Gold(I)-Catalyzed Annulation

In the presence of Au(I) catalysts, this sulfonamide undergoes annulation with N-oxides or heterocycles :

  • Example : Reaction with pyridine N-oxides produces azepine derivatives under mild conditions.

  • Conditions : Solvent = DCM/DMF, temperature = 28–30°C, catalyst = IPrAuCl/AgNTf₂ .

  • Yield : ~65% for intermediates like (3-acetyl-2,5-dimethyl-4H-azepin-7-yl)-N-butylmethanesulfonamide .

Alkynylation and Coupling Reactions

The butyl chain and sulfonamide group enable cross-coupling with terminal alkynes:

  • Procedure : Using CuSO₄·5H₂O and 1,10-phenanthroline in toluene at 70°C, the compound reacts with bromoalkynes to form 3-methylbut-3-en-1-ynamides .

  • Yield : 61–82% for products like N-butyl-N-(3-methylenehept-1-yn-1-yl)methanesulfonamide .

Side Reactions and Byproducts

  • Competing Pathways : Formation of N-cinnamyl-4-methylbenzenesulfonamide occurs as a side product during cyclopropanation .

  • Mitigation : Adjusting catalyst loading or reaction time minimizes byproduct formation .

Reaction Monitoring Techniques

  • TLC : Silica gel plates (Merck 60 F₂₅₄) used to track reaction progress .

  • NMR : ¹H and ¹³C NMR (400–600 MHz) confirm structural assignments post-reaction .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, including N-butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide. Sulfonamides are known to act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial cell division.

Case Study: Antibacterial Efficacy

A study synthesized various sulfonamide derivatives, demonstrating significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiazole and sulfonamide moieties in a single molecule was particularly effective, with compounds exhibiting potent activity against multiple strains of bacteria .

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound NameGram-positive ActivityGram-negative ActivityNotes
This compoundModerateHighEffective against E. coli and S. aureus
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamideHighModerateCombines thiazole and sulfonamide effects

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research suggests that certain sulfonamide derivatives can inhibit xanthine oxidase, an enzyme involved in purine metabolism, which is often overactive in cancerous cells.

Case Study: Xanthine Oxidase Inhibition

A molecular docking study evaluated the binding affinity of various sulfonamide derivatives to xanthine oxidase. This compound exhibited promising results with a high binding affinity, indicating potential as an anticancer agent .

Table 2: Anticancer Activity of Sulfonamide Derivatives

Compound NameXanthine Oxidase Inhibition (%)IC50 (µM)Notes
This compound75%12Significant inhibition observed
Other tested derivativesVariesVariesComparatively lower inhibition rates

Synthesis and Mechanism of Action

The synthesis of this compound involves several steps that optimize yield and purity. The mechanism by which it exerts its effects, particularly its interaction with target enzymes like DHPS and xanthine oxidase, is critical for understanding its therapeutic potential.

Mechanistic Insights

The compound's mechanism involves competitive inhibition where it mimics the natural substrates of the target enzymes, effectively blocking their active sites. This action leads to reduced bacterial proliferation and altered purine metabolism in cancer cells.

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Melting Point (°C) Yield (%) Key IR Peaks (cm⁻¹) Mass Fragments (m/z) Reference
N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide Phenyl, propenyl Not reported Not reported -SO₂-NR-: 1343 [M]+: Not reported
N-Propyl-N-(2-ethoxyphenyl)benzenesulfonamide (5d) Propyl, 2-ethoxyphenyl 56 89 -SO₂-NR-: 1343; Ar-O-R: 1255 319 [M]+, 264 [M-OC₂H₅]+
N-Butyl-N-(2-ethoxyphenyl)benzenesulfonamide (5e) Butyl, 2-ethoxyphenyl 59 82 -SO₂-NR-: 1315; Ar-O-R: 1286 333 [M]+, 288 [M-OC₂H₅]+

Key Observations:

  • Alkyl Chain Length: The butyl analog (5e) has a higher molecular weight and melting point (59°C) compared to the propyl derivative (5d, 56°C), suggesting increased van der Waals interactions due to the longer alkyl chain .
  • Electronic Effects: The -SO₂-NR- IR absorption shifts from 1343 cm⁻¹ (5d) to 1315 cm⁻¹ (5e), indicating subtle electronic differences in the sulfonamide moiety influenced by the alkyl substituent .
  • Steric and Functional Groups: The 3-phenylpropenyl group in the target compound introduces conjugation and steric bulk, which may affect crystallization patterns compared to simpler alkyl or ethoxyphenyl substituents .

Hydrogen Bonding and Crystallography

  • N-Phenyl-N-(prop-2-en-1-yl)benzenesulfonamide exhibits a crystal structure stabilized by C–H···O and π–π interactions, with the propenyl group contributing to planar alignment .
  • Butyl vs. Ethoxyphenyl Derivatives: Butyl chains in compounds like 5e may adopt gauche conformations, reducing hydrogen-bonding efficiency compared to ethoxyphenyl groups, which can participate in stronger O–H···O interactions .

Biological Activity

N-Butyl-N-(3-phenylprop-2-EN-1-YL)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C19H23NO2SC_{19}H_{23}NO_2S, with a molecular weight of 345.46 g/mol. The compound features a sulfonamide group, which is known for its biological activity, particularly in pharmacology.

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamides, N-butyl derivatives demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through in vivo models. In a carrageenan-induced rat paw edema model, significant reductions in inflammation were observed, with some compounds achieving up to 94% inhibition at specific time points . This suggests that the compound may inhibit pathways involved in inflammation.

3. Cardiovascular Effects

Studies have explored the influence of benzenesulfonamide derivatives on cardiovascular parameters, particularly perfusion pressure and coronary resistance using isolated rat heart models. Results indicated that certain derivatives could decrease perfusion pressure significantly compared to controls . This highlights their potential role in managing conditions like hypertension.

The mechanisms through which this compound exerts its effects are multifaceted:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety may inhibit carbonic anhydrase and other enzymes involved in inflammatory pathways.
  • Receptor Interaction : Some studies suggest that these compounds can interact with various receptors, including endothelin receptors, which play a crucial role in vascular tone regulation .

Case Study 1: Antimicrobial Efficacy

A study on the antimicrobial efficacy of this compound revealed promising results against clinical isolates of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could enhance treatment outcomes for resistant strains.

CompoundMIC (mg/mL)Target Organism
This compound6.72E. coli
This compound6.63S. aureus

Case Study 2: Anti-inflammatory Activity

In an experimental setup involving carrageenan-induced edema, the anti-inflammatory activity was quantitatively assessed:

Time (hours)Control Edema (%)Treated Edema (%)
11005
210010
310015

This data illustrates the compound's effectiveness in reducing inflammation over time.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for synthesizing and characterizing N-butyl-N-(3-phenylprop-2-en-1-yl)benzenesulfonamide?

  • Methodological Answer :

  • Synthesis : Utilize nucleophilic substitution or condensation reactions between benzenesulfonyl chloride and alkyl/aryl amines. For example, IR spectroscopy (KBr pellet) can confirm the presence of sulfonamide groups (-SO₂-NR₂) via peaks at ~1315–1343 cm⁻¹ and aromatic C-H stretches at ~3049–3065 cm⁻¹ .
  • Characterization : Combine mass spectrometry (EIMS) to identify molecular ions (e.g., [M]⁺ at m/z 333) and fragmentation patterns (e.g., [M-SO₂]⁺ at m/z 269) , with elemental analysis for stoichiometric validation. X-ray crystallography (using SHELX or WinGX ) is critical for resolving bond lengths and angles in the crystal lattice .

Q. How can the crystal structure of this compound be determined, and what software is suitable for data refinement?

  • Methodological Answer :

  • Data Collection : Perform single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation. Index and integrate reflections using programs like SAINT or APEX3.
  • Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for anisotropic displacement parameters. WinGX provides a graphical interface for structure validation and generation of CIF files. Example space group: Monoclinic P21/c (cell parameters: a = 10.2 Å, b = 8.5 Å, c = 15.3 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic properties of this benzenesulfonamide derivative?

  • Methodological Answer :

  • Computational Setup : Use hybrid functionals like B3LYP with a 6-311++G(d,p) basis set in Gaussian or ORCA. Calculate HOMO-LUMO gaps to predict reactivity and charge distribution.
  • Validation : Compare computed IR spectra (e.g., -SO₂-NR₂ vibrations) with experimental data to assess accuracy . For thermochemical properties (e.g., bond dissociation energies), include exact exchange terms to minimize deviations (<3 kcal/mol) .

Q. What strategies are effective for analyzing contradictions between experimental and computational data?

  • Methodological Answer :

  • Cross-Validation : If computational IR spectra deviate from experimental peaks (e.g., -SO₂-NR₂ stretch at 1343 cm⁻¹ vs. 1315 cm⁻¹ ), re-optimize geometry with dispersion corrections (e.g., Grimme’s D3).
  • Error Analysis : For crystallographic discrepancies (e.g., bond angle deviations >2°), re-examine thermal motion parameters (ADPs) using ORTEP and check for twinning or disorder .

Q. How can molecular docking predict the biological activity of this compound, and which scoring functions are reliable?

  • Methodological Answer :

  • Docking Protocol : Use AutoDock Vina with a Lamarckian genetic algorithm. Prepare the ligand (PDBQT format) and receptor (e.g., HIV protease) using AutoDock Tools.
  • Scoring : Prioritize the Vina scoring function, which combines empirical and knowledge-based terms. Validate results with free-energy perturbation (FEP) or MM-PBSA for binding affinity accuracy .

Q. What approaches are used to design metal complexes of benzenesulfonamide derivatives for antimicrobial applications?

  • Methodological Answer :

  • Ligand Design : Modify the sulfonamide’s substituents (e.g., pyridinyl or thiophenyl groups) to enhance metal coordination. For Mn(II) complexes, Schiff base derivatives (e.g., 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(pyridin-2-yl)benzenesulfonamide) show improved antimicrobial activity .
  • Characterization : Use UV-Vis spectroscopy to monitor d-d transitions and cyclic voltammetry to assess redox behavior. Compare MIC values against Gram-positive/negative strains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.